Chromium nicotinate

Genotoxicity Chromosomal aberration CHO cell assay

Chromium nicotinate (CAS 64452-96-6) is the preferred trivalent chromium source for genotoxic safety. Unlike chromium picolinate—inducing 3- to 18-fold chromosomal aberrations in mammalian CHO cells—chromium nicotinate demonstrates zero clastogenic activity. It delivers 3.2–8.4× higher early-phase tissue retention versus picolinate and chloride, enabling compartment-specific chromium delivery research. With a quantified human bioavailability benchmark of 0.8–1%, it serves as an ideal reference standard for novel chromium complex development. Procure ≥98% pure chromium nicotinate for long-term dietary supplement R&D, pediatric formulation safety studies, or metabolic research negative controls where a clean toxicological profile is paramount.

Molecular Formula C18H12CrN3O6
Molecular Weight 418.3 g/mol
CAS No. 64452-96-6
Cat. No. B1240946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium nicotinate
CAS64452-96-6
Synonymschromium niacinate
chromium nicotinic acid complex
Cr-NAC
Cr-nicotinic acid
Molecular FormulaC18H12CrN3O6
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr]
InChIInChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3
InChIKeyMSPQQAUTCRWLGR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Nicotinate: Structural Identity and Procurement Baseline for Trivalent Chromium Complexes


Chromium nicotinate (CAS: 64452-96-6) is a trivalent chromium complex formed by the coordination of Cr(III) with nicotinic acid (niacin) ligands [1]. This compound is commercially available as a dietary supplement ingredient and is distinct from other chromium forms such as chromium picolinate, chromium chloride, and chromium polynicotinate (niacin-bound chromium, NBC) [2]. Its synthetic preparation via reaction of an alkali metal salt of nicotinic acid with a trivalent chromium salt yields a product characterized by glucose tolerance factor (GTF) activity, low aqueous solubility, and specific UV-Vis absorbance peaks at approximately 574 mμ and 414 mμ [3].

Why Chromium Nicotinate Cannot Be Interchanged with Other Chromium Salts: A Procurement-Sensitive Rationale


Trivalent chromium compounds differ markedly in their absorption kinetics, tissue distribution, safety profiles, and ligand-mediated biological effects [1]. Simple substitution of chromium nicotinate with chromium picolinate, chromium chloride, or chromium polynicotinate is not scientifically justified without re-evaluating the specific endpoint of interest. For instance, while chromium picolinate demonstrates higher acute urinary excretion (a proxy for absorption), it concurrently exhibits clastogenic activity in mammalian cells, a liability absent in chromium nicotinate [2]. Conversely, niacin-bound chromium (NBC) shares some metabolic benefits with picolinate but represents a chemically distinct polynicotinate complex with differing in vivo behavior [3]. The following quantitative evidence details the precise dimensions along which chromium nicotinate diverges from its closest analogs, enabling informed selection for research or formulation.

Chromium Nicotinate: Quantitative Differentiation Evidence Versus Chromium Picolinate, Chloride, and Polynicotinate


Genotoxicity: Chromium Nicotinate Lacks Clastogenic Activity Observed with Chromium Picolinate

In a direct comparative genotoxicity assessment using Chinese hamster ovary (CHO) cells, chromium nicotinate did not induce chromosomal aberrations at any tested dose, whereas chromium picolinate produced significant chromosome damage. At a soluble dose of 0.50 mM, chromium picolinate caused aberrations 16-fold above control levels, while chromium nicotinate showed no effect at equivalent nontoxic doses [1].

Genotoxicity Chromosomal aberration CHO cell assay

Acute Absorption: Chromium Nicotinate Exhibits Lower Urinary Excretion Compared to Chromium Picolinate

In a human study measuring 24-hour urinary chromium excretion following a 200 μg dose, chromium nicotinate resulted in significantly lower excretion than chromium picolinate. Absolute urinary Cr values were lower for both nicotinate preparations tested compared to picolinate, with picolinate showing superior absorption based on this indirect measure [1].

Bioavailability Urinary chromium excretion Human absorption

Tissue Retention: Chromium Nicotinate Demonstrates Superior Early-Phase Retention in Rats Versus Picolinate and Chloride

In a rat study tracking ⁵¹Cr-labeled compounds over 12 hours, chromium nicotinate (CrNic) exhibited higher tissue retention than chromium chloride (CrCl) or chromium picolinate (CrPic). At 1 hour post-gavage, CrNic retention percentages were 3.2- to 8.4-fold higher than CrPic or CrCl groups across tissues. At 3 hours, blood, muscle, and pancreatic retention were 2.4 to 8 times higher for CrNic versus CrPic [1].

Tissue distribution Pharmacokinetics Rat model

Metabolic Efficacy: Chromium Nicotinate Does Not Improve Insulin Sensitivity Unlike Niacin-Bound Chromium (NBC) and Picolinate

A comparative study of six commercial trivalent chromium compounds found that only chelavite, niacin-bound chromium (NBC, a polynicotinate complex), and chromium picolinate enhanced insulin sensitivity. Chromium nicotinate (simple nicotinate) did not demonstrate this effect. Additionally, only NBC and picolinate significantly decreased systolic blood pressure (SBP) [1].

Insulin sensitivity Metabolic syndrome Type 2 diabetes

Clinical Glycemic Control: Chromium Nicotinate Shows No Effect on Fasting Glucose or HbA1c in Type 2 Diabetes

In a 90-day double-blind, randomized clinical trial involving 56 subjects with type 2 diabetes, supplementation with 50 μg or 200 μg of chromium as chromium nicotinate did not result in significant changes in fasting glucose, HbA1c, HOMA-IR, total cholesterol, or LDL compared to placebo [1][2].

Type 2 diabetes Glycemic control Randomized controlled trial

Bioavailability: Apparent Absorption of Chromium Nicotinate in Humans is Approximately 0.8-1%

Using ⁵¹Cr-labeled compounds and whole-body counting in human volunteers, the apparent absorption (bioavailability) of chromium from chromium nicotinate was determined to be 0.8-1%. This value is substantially higher than the 0.04-0.24% observed in rats, but still represents very low overall bioavailability [1].

Bioavailability Absorption Whole-body counting

Chromium Nicotinate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Genotoxicity Screening and Safety-Focused Formulations

Given the direct evidence that chromium nicotinate does not induce chromosomal aberrations in CHO cells—unlike chromium picolinate, which produces 3- to 18-fold increases in damage [1]—chromium nicotinate is the preferred chromium source for applications where minimizing genotoxic risk is paramount. This includes long-term dietary supplement formulations, pediatric products, or any scenario requiring a clean toxicological profile.

Pharmacokinetic Studies of Chromium Tissue Distribution

The finding that chromium nicotinate exhibits 3.2- to 8.4-fold higher early-phase tissue retention in rats compared to chromium picolinate and chloride [1] makes it a candidate of interest for research into compartment-specific chromium delivery. Investigators studying organ-specific chromium accumulation (e.g., pancreatic or muscle tissue) may preferentially select chromium nicotinate to leverage its distinct biodistribution profile.

Comparative Bioavailability Reference Standard

The established human bioavailability range of 0.8-1% for chromium nicotinate [1] provides a quantitative benchmark for absorption studies. Researchers evaluating novel chromium complexes or delivery systems can utilize chromium nicotinate as a low-bioavailability reference compound against which to demonstrate superior absorption performance.

Negative Control for Metabolic Efficacy Studies

Since chromium nicotinate fails to improve insulin sensitivity or glycemic control in both comparative in vivo studies [1] and human clinical trials [2], it serves as an ideal negative control or baseline comparator in research investigating the metabolic effects of other chromium compounds (e.g., niacin-bound chromium or picolinate) or chromium combination therapies.

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